3-(1-benzoylpiperidin-4-yl)-4-cyclopentyl-1-methyl-1H-1,2,4-triazol-5(4H)-one
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Overview
Description
3-(1-BENZOYLPIPERIDIN-4-YL)-4-CYCLOPENTYL-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is a complex organic compound that features a piperidine ring, a cyclopentyl group, and a triazolone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include alkyl halides, amines, and various catalysts such as palladium and rhodium .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow synthesis and the use of high-throughput screening for catalyst optimization are often employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
3-(1-BENZOYLPIPERIDIN-4-YL)-4-CYCLOPENTYL-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation with palladium or rhodium catalysts.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the triazolone moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium catalysts, and nucleophiles such as amines or halides .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(1-BENZOYLPIPERIDIN-4-YL)-4-CYCLOPENTYL-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders and other diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(1-BENZOYLPIPERIDIN-4-YL)-4-CYCLOPENTYL-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. This compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-Benzylpiperidine derivatives: These compounds share the piperidine ring structure and have similar pharmacological properties.
Triazolone derivatives: Compounds with the triazolone moiety exhibit similar chemical reactivity and potential biological activity.
Uniqueness
3-(1-BENZOYLPIPERIDIN-4-YL)-4-CYCLOPENTYL-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C20H26N4O2 |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
5-(1-benzoylpiperidin-4-yl)-4-cyclopentyl-2-methyl-1,2,4-triazol-3-one |
InChI |
InChI=1S/C20H26N4O2/c1-22-20(26)24(17-9-5-6-10-17)18(21-22)15-11-13-23(14-12-15)19(25)16-7-3-2-4-8-16/h2-4,7-8,15,17H,5-6,9-14H2,1H3 |
InChI Key |
OUTQPNFBPXGHNA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)C3=CC=CC=C3)C4CCCC4 |
Origin of Product |
United States |
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